molecular formula C7H8N4O2S B143802 Sulfamide, 1H-benzimidazol-2-yl-(9CI) CAS No. 136810-64-5

Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Cat. No.: B143802
CAS No.: 136810-64-5
M. Wt: 212.23 g/mol
InChI Key: NKQWCGUPZOXEBM-UHFFFAOYSA-N
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Description

Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a chemical compound with the molecular formula C7H8N4O2S It is a derivative of benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamide, 1H-benzimidazol-2-yl-(9CI) typically involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)-benzoic acid, which is then reacted with different amine derivatives to produce various sulfonamide analogues. These analogues are subsequently reacted with sulfamoyl chloride to yield Sulfamide, 1H-benzimidazol-2-yl-(9CI) .

Industrial Production Methods

Industrial production of Sulfamide, 1H-benzimidazol-2-yl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

Sulfamide, 1H-benzimidazol-2-yl-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Sulfamoyl Chloride: Used in the initial synthesis of the compound.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Various catalysts can be used to facilitate specific reactions, such as acid or base catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various sulfonamide derivatives.

Scientific Research Applications

Sulfamide, 1H-benzimidazol-2-yl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) involves its interaction with specific molecular targets. For example, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Sulfamide, 1H-benzimidazol-2-yl-(9CI) can be compared with other benzimidazole derivatives:

Properties

CAS No.

136810-64-5

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

2-(sulfamoylamino)-1H-benzimidazole

InChI

InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11)

InChI Key

NKQWCGUPZOXEBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N

Synonyms

Sulfamide, 1H-benzimidazol-2-yl- (9CI)

Origin of Product

United States

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